molecular formula C14H20BrFN2 B13717740 1-(4-Bromo-3-fluorobenzyl)-N,N-dimethylpiperidin-4-amine

1-(4-Bromo-3-fluorobenzyl)-N,N-dimethylpiperidin-4-amine

Cat. No.: B13717740
M. Wt: 315.22 g/mol
InChI Key: GNAOIOGICITJEK-UHFFFAOYSA-N
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Description

1-(4-Bromo-3-fluorobenzyl)-N,N-dimethylpiperidin-4-amine is a chemical compound with the molecular formula C14H20BrFN2 This compound is characterized by the presence of a piperidine ring substituted with a 4-bromo-3-fluorobenzyl group and two N,N-dimethyl groups

Preparation Methods

The synthesis of 1-(4-Bromo-3-fluorobenzyl)-N,N-dimethylpiperidin-4-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of 4-Bromo-3-fluorobenzyl bromide: This intermediate is synthesized by brominating 3-fluorotoluene in the presence of a brominating agent such as N-bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide.

    Nucleophilic Substitution: The 4-Bromo-3-fluorobenzyl bromide is then reacted with piperidine under basic conditions to form 1-(4-Bromo-3-fluorobenzyl)piperidine.

    N,N-Dimethylation: The final step involves the dimethylation of the piperidine nitrogen using formaldehyde and formic acid or methyl iodide in the presence of a base.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

1-(4-Bromo-3-fluorobenzyl)-N,N-dimethylpiperidin-4-amine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to convert carbonyl groups to alcohols or amines.

Common reagents and conditions used in these reactions include bases like sodium hydroxide, solvents like dichloromethane, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-Bromo-3-fluorobenzyl)-N,N-dimethylpiperidin-4-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including its interactions with various biological targets.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(4-Bromo-3-fluorobenzyl)-N,N-dimethylpiperidin-4-amine involves its interaction with specific molecular targets in biological systems. The compound may act as an agonist or antagonist at various receptors, modulating their activity and influencing downstream signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

1-(4-Bromo-3-fluorobenzyl)-N,N-dimethylpiperidin-4-amine can be compared with similar compounds such as:

    1-(4-Bromo-3-fluorobenzyl)piperidine: Lacks the N,N-dimethyl groups, which may influence its biological activity and chemical reactivity.

    4-Bromo-3-fluorobenzylamine: Contains an amine group instead of the piperidine ring, leading to different chemical properties and applications.

    4-Fluorobenzyl bromide: A simpler compound used as an intermediate in the synthesis of more complex molecules.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C14H20BrFN2

Molecular Weight

315.22 g/mol

IUPAC Name

1-[(4-bromo-3-fluorophenyl)methyl]-N,N-dimethylpiperidin-4-amine

InChI

InChI=1S/C14H20BrFN2/c1-17(2)12-5-7-18(8-6-12)10-11-3-4-13(15)14(16)9-11/h3-4,9,12H,5-8,10H2,1-2H3

InChI Key

GNAOIOGICITJEK-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1CCN(CC1)CC2=CC(=C(C=C2)Br)F

Origin of Product

United States

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